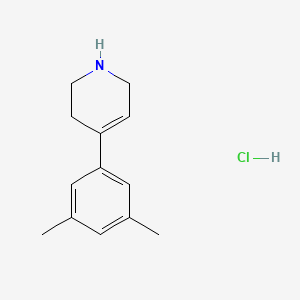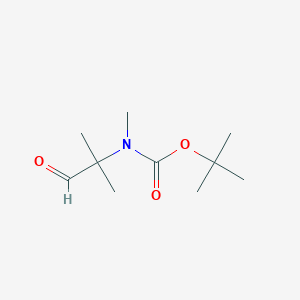
4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
概要
説明
The compound “4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride” likely contains a tetrahydropyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “3,5-Dimethylphenyl” indicates a phenyl group (a ring of 6 carbon atoms, akin to benzene) with methyl groups (CH3) attached at the 3rd and 5th positions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydropyridine ring, possibly through a cyclization reaction . The 3,5-dimethylphenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydropyridine ring attached to a 3,5-dimethylphenyl group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the tetrahydropyridine and phenyl rings. The electron-rich nitrogen in the ring could potentially act as a nucleophile in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of functional groups .科学的研究の応用
Antimicrobial and Antifungal Applications
This compound exhibits potential as an antimicrobial and antifungal agent. The presence of the tetrahydropyridine moiety can be crucial for the activity against a variety of microbial and fungal pathogens. Research suggests that derivatives of tetrahydropyridine, such as 4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride , could be synthesized and tested for their efficacy in treating infections caused by resistant strains .
Anticancer Properties
The structural similarity of this compound to other pharmacologically active diazines indicates its potential use in cancer treatment. Diazines are known for their anticancer properties, and the modification of their structure, as seen in this compound, could lead to new therapeutic agents with improved efficacy and reduced side effects .
Cardiovascular Therapeutics
Compounds with a tetrahydropyridine core have been associated with cardiovascular benefits. They may act as calcium channel blockers or adenosine receptor modulators, which are important targets in the treatment of hypertension and other cardiovascular diseases .
Neuroprotective Effects
The compound’s ability to cross the blood-brain barrier suggests its potential for neuroprotective applications. It could be used in the development of treatments for neurodegenerative diseases or as a protective agent against neurotoxicity .
Anti-inflammatory and Analgesic Effects
Due to its chemical structure, 4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride may exhibit anti-inflammatory and analgesic activities. This makes it a candidate for the development of new pain relief medications, especially for chronic inflammatory conditions .
Antidiabetic Activity
The compound could also be explored for its antidiabetic properties. As a derivative of diazine, it might interact with biological targets involved in glucose metabolism, offering a new approach to diabetes management .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3,5-dimethylphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-10-7-11(2)9-13(8-10)12-3-5-14-6-4-12;/h3,7-9,14H,4-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGDJFWZESEIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CCNCC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one hydrochloride](/img/structure/B1377108.png)
![2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride](/img/structure/B1377110.png)

![2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid](/img/structure/B1377114.png)
![1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1377115.png)
![1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B1377116.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1377117.png)
![2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B1377118.png)



![3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride](/img/structure/B1377126.png)

